![molecular formula C12H19N3OS B7570760 (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone](/img/structure/B7570760.png)
(4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone
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Overview
Description
(4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone, also known as MPTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiazole derivatives, which have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The exact mechanism of action of (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone is not fully understood, but it is believed to involve multiple targets and pathways. In neuroprotection, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In cancer therapy, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In infectious diseases, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been shown to disrupt bacterial cell membrane integrity and inhibit fungal cell wall synthesis.
Biochemical and Physiological Effects:
(4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been found to exhibit a range of biochemical and physiological effects, depending on the target and pathway involved. In neuroprotection, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In cancer therapy, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been found to induce cell cycle arrest and apoptosis in cancer cells, and inhibit tumor growth and metastasis in animal models. In infectious diseases, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been shown to exhibit broad-spectrum antimicrobial activity, including against multidrug-resistant strains.
Advantages and Limitations for Lab Experiments
(4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has several advantages for lab experiments, including its synthetic accessibility, high purity, and broad-spectrum biological activity. (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone can be easily synthesized in large quantities using standard laboratory techniques, and its purity can be improved by using column chromatography and recrystallization. (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone's broad-spectrum biological activity makes it a versatile tool for studying various biological processes and disease models. However, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone also has some limitations for lab experiments, including its potential toxicity and lack of specificity. (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone's broad-spectrum activity may also make it difficult to distinguish its effects from those of other compounds or pathways.
Future Directions
There are several future directions for (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone research, including its optimization as a therapeutic agent, its use as a tool for studying various biological processes and disease models, and its development as a diagnostic or imaging agent. In optimization, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone's structure can be modified to improve its potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. In research, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone can be used to study various biological processes and disease models, including neurodegenerative diseases, cancer, and infectious diseases. In imaging, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone's thiazole moiety can be modified to incorporate imaging probes, allowing for non-invasive detection of biological processes or disease states.
Synthesis Methods
The synthesis of (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone involves a multistep process that begins with the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with propylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the final product, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone. The purity and yield of (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone can be improved by using column chromatography and recrystallization techniques.
Scientific Research Applications
(4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo, making it a promising candidate for cancer therapy. In infectious diseases, (4-Methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(4-propylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-3-4-14-5-7-15(8-6-14)12(16)11-10(2)13-9-17-11/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEKFLAYGRQIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(N=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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